molecular formula C21H19ClN4O2 B2697737 5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone CAS No. 477863-44-8

5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone

Cat. No.: B2697737
CAS No.: 477863-44-8
M. Wt: 394.86
InChI Key: AVLHVBIGPHXKLW-UHFFFAOYSA-N
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Description

“5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone” is a synthetic compound . It is a derivative of pyridazine, which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring .


Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound’s structure, has been explored in recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C21H19ClN4O2 . It contains a pyridazinone ring, which is a derivative of pyridazine and contains nitrogen atoms at 1 and 2 positions in a six-membered ring .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 394.85 . Further physical and chemical properties are not available in the search results.

Scientific Research Applications

Modes of Action of Pyridazinone Herbicides

Pyridazinone compounds, including variations of the core chemical structure related to "5-[4-(4-chlorobenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone," have been investigated for their herbicidal activity. For instance, certain pyridazinone derivatives have demonstrated the ability to inhibit the Hill reaction and photosynthesis in barley, suggesting a mechanism for their phytotoxicity. These compounds are considered weaker inhibitors compared to other herbicides like atrazine but possess unique biological properties such as resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).

Analgesic Activity of Arylpiperazinylalkylpyridazinones

Arylpiperazinylalkylpyridazinones structurally related to "this compound" have been synthesized and tested for their analgesic activity. These molecules have shown high antinociceptive activity, particularly in models of induced abdominal constrictions, suggesting their potential as analgesic agents. The mechanism of action has been linked to the inhibition of noradrenaline reuptake, with some molecules indicating the involvement of alpha2-adrenoceptors (Cesari et al., 2006).

Antiplatelet Aggregation Activity

Pyridazinone derivatives have also been explored for their potential in inhibiting platelet aggregation, a crucial factor in thrombotic diseases. New pyridazinone derivatives synthesized by introducing different piperazine groups have shown potent antiplatelet aggregation activity. This activity suggests their applicability in the development of antithrombotic drugs, highlighting the versatility of the pyridazinone scaffold in medicinal chemistry applications (Wu Qiu-ye, 2007).

Properties

IUPAC Name

4-[4-(4-chlorobenzoyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-17-8-6-16(7-9-17)21(28)26-12-10-25(11-13-26)18-14-19(27)23-24-20(18)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLHVBIGPHXKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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